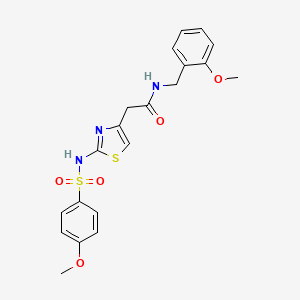

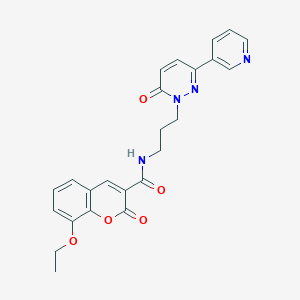

![molecular formula C18H15N3O2S B2501186 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536707-74-1](/img/structure/B2501186.png)

3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions . A simple one-pot approach was developed for the synthesis of a furan-2(5H)-one derivative containing indole fragments. This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed by 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) . The structure of the synthesized furanones was confirmed using these methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives often involve alkylation at position 3 of 2-substituted indoles . In the absence of a 2-substituent, regioisomeric products were isolated .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

Synthesis and Chemical Transformations

- The compound is part of a broader class of chemicals explored for their potential in synthesizing diverse heterocyclic compounds, such as β-, γ-carbolines, and pyrimido[4,5-b]indole derivatives, through iminophosphorane-mediated annelation of pyridine or pyrimidine rings into an indole ring. This process is crucial for creating compounds with potential pharmacological properties (Molina & Fresneda, 1988).

Corrosion Inhibition

- A study on the corrosion inhibition effect of spiropyrimidinethiones, related to 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one, on mild steel in HCl solution utilized electrochemical and quantum studies. These inhibitors demonstrated mixed inhibition behavior and adhered to Langmuir's adsorption isotherm, highlighting the potential of such compounds in protecting metals from corrosion (Yadav et al., 2015).

Methuosis Induction in Cancer Treatment

- Compounds related to 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one have been synthesized and evaluated for their ability to induce methuosis, a novel form of non-apoptotic cell death, in glioblastoma and other types of cancer cells. This research provides insights into new therapeutic strategies for treating resistant forms of cancer (Robinson et al., 2012).

Antitumor Activity

- The synthesis of new classes of antineoplastic agents, including derivatives of 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one, has shown promising results in vitro (against leukemic and solid tumor cells) and in vivo on various experimental tumor models. These studies contribute to the development of novel cancer therapies (Nguyen et al., 1990).

Novel Syntheses for Drug Discovery

- Research into the synthesis of novel indole-benzimidazole derivatives, utilizing compounds related to 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one, has opened new avenues for drug discovery, particularly in exploring their potential pharmacological properties (Wang et al., 2016).

Antiplatelet and Analgesic Agents

- Studies on the synthesis and pharmacological evaluation of benzopyrano[4,3-d]pyrimidines, related to the compound , have shown their effectiveness as antiplatelet and analgesic agents. This research demonstrates the compound's potential in developing new treatments for conditions requiring antiplatelet or analgesic interventions (Bruno et al., 2004).

将来の方向性

Indole derivatives have immense potential for exploration for newer therapeutic possibilities . They are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . Therefore, they are of great interest for future research in drug development .

特性

IUPAC Name |

3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-23-12-9-7-11(8-10-12)21-17(22)16-15(20-18(21)24-2)13-5-3-4-6-14(13)19-16/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQXFJMEGMTDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

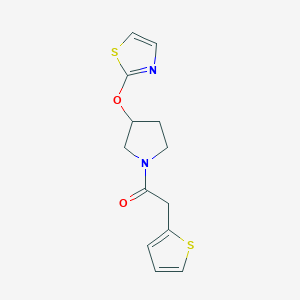

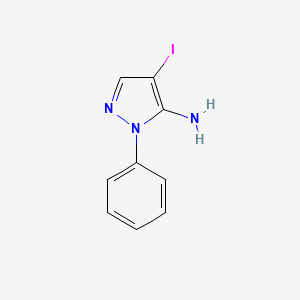

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

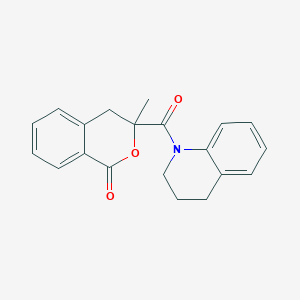

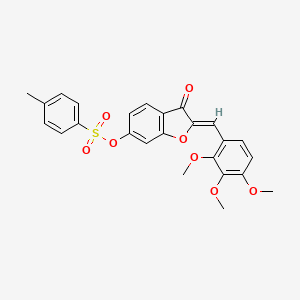

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

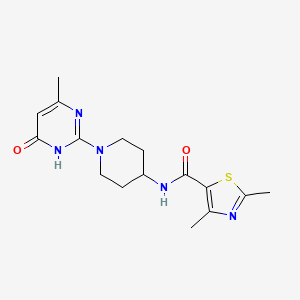

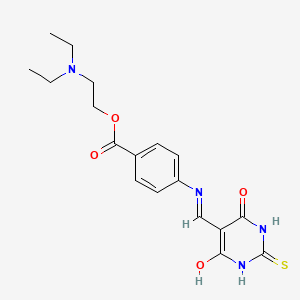

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)